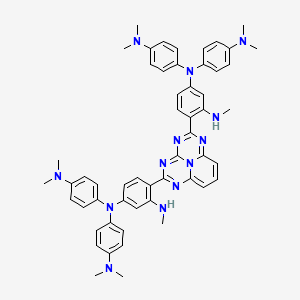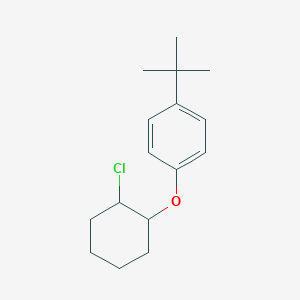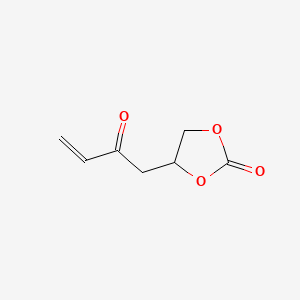![molecular formula C45H93N2O4PS B13839722 [(2R)-2-(octadecanoylamino)-3-octadecylsulfanylpropoxy]-[3-(trimethylazaniumyl)propyl]phosphinate](/img/structure/B13839722.png)
[(2R)-2-(octadecanoylamino)-3-octadecylsulfanylpropoxy]-[3-(trimethylazaniumyl)propyl]phosphinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thioetheramide PC, also known as 1-Palmitylthio-2-palmitoylamido-1,2-dideoxy-sn-glycero-3-phosphorylcholine, is a structurally modified phospholipid. It functions as a competitive, reversible inhibitor of secretory phospholipase A2 (sPLA2). This compound is significant due to its dual interaction with the catalytic and activator sites of sPLA2, which can lead to both inhibition and activation of the enzyme depending on the concentration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Thioetheramide PC involves the modification of phospholipidsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification and amidation reactions .
Industrial Production Methods: Industrial production of Thioetheramide PC follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: Thioetheramide PC undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides and sulfones.
Reduction: The carbonyl groups can be reduced to alcohols under appropriate conditions.
Substitution: The phosphocholine group can undergo nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions
Major Products:
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phosphocholine derivatives
Wissenschaftliche Forschungsanwendungen
Thioetheramide PC has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study the inhibition of phospholipase A2 and its effects on lipid metabolism.
Biology: Investigated for its role in cell membrane stability and signaling pathways.
Medicine: Explored for its potential therapeutic applications in inflammatory diseases and cancer due to its inhibitory effects on sPLA2.
Industry: Utilized in the development of novel lipid-based drug delivery systems
Wirkmechanismus
Thioetheramide PC exerts its effects by binding to both the catalytic and activator sites of secretory phospholipase A2. This dual binding results in competitive inhibition of the enzyme at higher concentrations, while at lower concentrations, it may activate the enzyme. The molecular targets include the active site residues of sPLA2, and the pathways involved are related to lipid metabolism and inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
- 1-Oleoyl-2-palmitoyl-sn-glycero-3-phosphocholine
- 1-Stearoyl-2-arachidonoyl-sn-glycero-3-phosphocholine
- 1-Palmitoyl-2-linoleoyl-sn-glycero-3-phosphocholine
Comparison: Thioetheramide PC is unique due to its dual interaction with sPLA2, which is not commonly observed in other phospholipids. This property makes it a valuable tool for studying enzyme inhibition and activation mechanisms. Additionally, its structural modifications provide enhanced stability and specificity compared to other similar compounds .
Eigenschaften
Molekularformel |
C45H93N2O4PS |
|---|---|
Molekulargewicht |
789.3 g/mol |
IUPAC-Name |
[(2R)-2-(octadecanoylamino)-3-octadecylsulfanylpropoxy]-[3-(trimethylazaniumyl)propyl]phosphinate |
InChI |
InChI=1S/C45H93N2O4PS/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-41-53-43-44(42-51-52(49,50)40-37-39-47(3,4)5)46-45(48)38-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h44H,6-43H2,1-5H3,(H-,46,48,49,50)/t44-/m1/s1 |
InChI-Schlüssel |
GUTOVRMLPRGBNS-USYZEHPZSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCCSC[C@@H](COP(=O)(CCC[N+](C)(C)C)[O-])NC(=O)CCCCCCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCSCC(COP(=O)(CCC[N+](C)(C)C)[O-])NC(=O)CCCCCCCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,2'-(1,2-Diazenediyl)bis[N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-2-methyl-propanamide](/img/structure/B13839671.png)

![8-Oxa-11-azatricyclo[5.2.2.02,6]undeca-1,3,5,10-tetraene](/img/structure/B13839681.png)

![carbanide;(1Z,5Z)-cycloocta-1,5-diene;(2R,5R)-1-[2-[(2R,5R)-2,5-di(propan-2-yl)phospholan-1-ium-1-yl]ethyl]-2,5-di(propan-2-yl)phospholan-1-ium;rhodium(3+);tetrafluoroborate](/img/structure/B13839686.png)
![D-Menthol-5S-hydroxy-[1,3]-oxathiolane-2S-carboxylate](/img/structure/B13839693.png)

![2-[3-[Tert-butyl(dimethyl)silyl]oxybutoxy]ethanol](/img/structure/B13839698.png)
![N-[(4R)-4-Thiazolidinylcarbonyl]glycine](/img/structure/B13839712.png)
